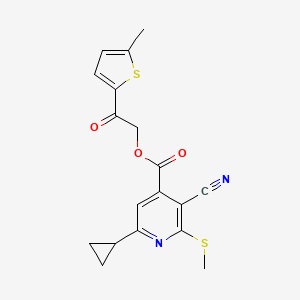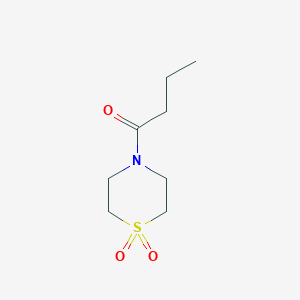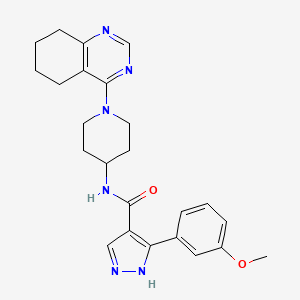![molecular formula C24H24N4O5S B2510485 N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005308-45-1](/img/structure/B2510485.png)
N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives can exhibit a wide range of biological activity . N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, the 2-methoxyphenyl ring is almost normal to the oxadiazole ring, with a dihedral angle of 84.17 (10) .Chemical Reactions Analysis
The compound and its derivatives have been found to inhibit the catalytical activity of certain enzymes . For example, compound 5a was found to inhibit the catalytical activity of PARP1 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in several studies . For example, most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Applications De Recherche Scientifique
- This compound has shown promising results in mitigating methotrexate-induced intestinal mucositis (IM) in mice . IM is a common side effect of cancer treatment that affects the gut lining, leading to diarrhea, weight loss, and impaired intestinal functions.
- The compound downregulates pro-inflammatory cytokines (TNF-α, COX-2, IL-6, IL-1β, NF-κB) and upregulates IL-10 expression .
- The compound improves the luminal microflora profile by enhancing Lactobacillus spp. growth and reducing pathogenic bacteria (E. coli) .
Mucoprotective Effects in Methotrexate-Induced Intestinal Mucositis
5-HT1A Receptor Binding Affinity
Anti-Inflammatory Effects
Gut Microbiota Modulation
Mécanisme D'action
Target of Action
The primary targets of this compound appear to be the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targeted by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . The interaction results in the activation or blockade of these receptors . This is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The affected biochemical pathway primarily involves the cholinergic transmission . The compound acts as an inhibitor of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This increases acetylcholine levels, which is important in the development of disease symptoms .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile for advanced investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of the compound’s action involve the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This is the primary function of α1-ARs . The compound’s action on these receptors can help in the treatment of various neurological conditions .
Propriétés
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-31-19-5-3-18(4-6-19)27-8-10-28(11-9-27)22(29)13-17-14-34-24(25-17)26-23(30)16-2-7-20-21(12-16)33-15-32-20/h2-7,12,14H,8-11,13,15H2,1H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRJUOSOSMLVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6,6-Difluorospiro[2.5]octan-1-yl)methanol](/img/structure/B2510403.png)
![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2510404.png)

![2-methyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2510409.png)
![N-(2-{[4-(aminomethyl)oxan-4-yl]oxy}ethyl)-2-chloro-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2510411.png)



![tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate](/img/structure/B2510417.png)
![Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510418.png)
![Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2510419.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2510425.png)